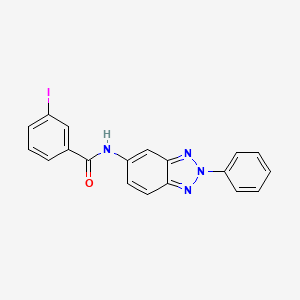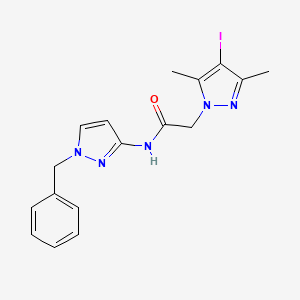
methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate is a chemical compound that has gained considerable attention among scientists due to its potential applications in various fields. This compound is also known as MTFB, and it is synthesized through a specific method that involves several chemical reactions.
Mécanisme D'action
The mechanism of action of MTFB is not fully understood yet. However, it is believed that MTFB exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, MTFB has been found to induce apoptosis in cancer cells, which is believed to be the primary mechanism behind its antitumor activity.
Biochemical and Physiological Effects:
MTFB has been found to exhibit significant biochemical and physiological effects. In animal studies, MTFB has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, MTFB has been found to exhibit low toxicity, making it a potential candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MTFB is its potential as a drug candidate for the treatment of pain and inflammation, as well as cancer. Additionally, MTFB has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of MTFB is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on MTFB. One of the primary directions is the development of new drugs based on MTFB for the treatment of pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of MTFB and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, MTFB is a chemical compound that has gained considerable attention among scientists due to its potential applications in various fields of scientific research. The synthesis method of MTFB involves several chemical reactions, and it has been found to exhibit significant anti-inflammatory and analgesic properties, as well as antitumor activity. MTFB has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
MTFB is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, 6-hydroxy-1,3-benzodioxole is reacted with the acid chloride to form the corresponding ester. Finally, the ester is methylated using dimethyl sulfate to produce MTFB.
Applications De Recherche Scientifique
MTFB has been found to have potential applications in various fields of scientific research. One of the primary applications of MTFB is in the field of medicinal chemistry. MTFB has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, MTFB has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O6/c1-18-9(16)10(17,11(12,13)14)5-2-7-8(3-6(5)15)20-4-19-7/h2-3,15,17H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGMVOLVMKUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1O)OCO2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![N-cyclopropyl-N'-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6059227.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)


![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
amine dihydrochloride](/img/structure/B6059309.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)